molecular formula C18H19FN2O2 B2858727 N-[(2-fluorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide CAS No. 1798516-27-4

N-[(2-fluorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide

Cat. No.: B2858727
CAS No.: 1798516-27-4
M. Wt: 314.36
InChI Key: WJHCBBFUVHGEHK-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the tetrahydroquinoline derivative.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting neurological disorders.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the tetrahydroquinoline moiety can interact with aromatic residues in the target protein. The acetamide linkage provides additional hydrogen bonding interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
  • N-(2-bromobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
  • N-(2-methylbenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

Uniqueness

N-[(2-fluorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical properties and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications compared to its analogs.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-15-7-3-1-5-13(15)11-21-18(22)12-23-17-9-10-20-16-8-4-2-6-14(16)17/h1,3,5,7,9-10H,2,4,6,8,11-12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHCBBFUVHGEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)OCC(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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